molecular formula C12H24O3 B14168369 Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester CAS No. 244074-78-0

Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester

Cat. No.: B14168369
CAS No.: 244074-78-0
M. Wt: 216.32 g/mol
InChI Key: JKGWJYJTOABBAJ-UHFFFAOYSA-N
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Description

Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester is an organic compound with the molecular formula C16H30O4. It is known for its unique structure, which includes a pentanoic acid backbone with three methyl groups and a hydroxyl group, esterified with isobutyl alcohol. This compound is used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester typically involves the esterification of 2,2,4-trimethyl-3-hydroxy-pentanoic acid with isobutyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this ester involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The final product is purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2,2,4-trimethyl-3-oxopentanoic acid or 2,2,4-trimethyl-3-hydroxy-pentanoic acid.

    Reduction: Formation of 2,2,4-trimethyl-3-hydroxy-pentanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism by which pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester exerts its effects depends on its interaction with molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, methyl ester
  • Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, ethyl ester
  • Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, propyl ester

Uniqueness

Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester is unique due to its specific esterification with isobutyl alcohol, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. These properties make it suitable for specific applications in industry and research.

Properties

CAS No.

244074-78-0

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

2-methylpropyl 3-hydroxy-2,2,4-trimethylpentanoate

InChI

InChI=1S/C12H24O3/c1-8(2)7-15-11(14)12(5,6)10(13)9(3)4/h8-10,13H,7H2,1-6H3

InChI Key

JKGWJYJTOABBAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(C)(C)C(C(C)C)O

Origin of Product

United States

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